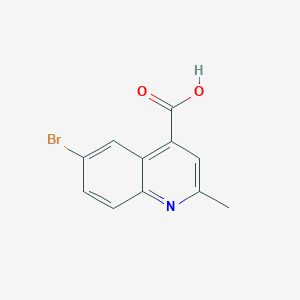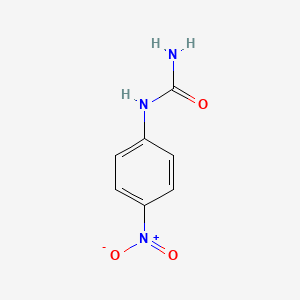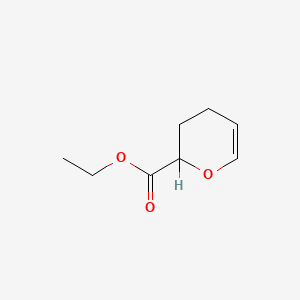
2-メチル-3-フェニルプロパナール
説明
2-Methyl-3-phenylpropanal is an organic compound with the molecular formula C₁₀H₁₂O. It is an aldehyde that features a phenyl group attached to a propanal backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also a valuable intermediate in organic synthesis.
科学的研究の応用
2-Methyl-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies involving aldehyde dehydrogenases.
Medicine: It is investigated for its potential use in drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant aroma.
生化学分析
Biochemical Properties
2-Methyl-3-phenylpropanal plays a significant role in biochemical reactions, particularly in the synthesis of various aromatic compounds. It interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the reduction or oxidation of the aldehyde group, leading to the formation of corresponding alcohols or acids. For instance, 2-Methyl-3-phenylpropanal can be reduced to 2-methyl-3-phenyl-1-propanol by alcohol dehydrogenases .
Cellular Effects
2-Methyl-3-phenylpropanal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2-Methyl-3-phenylpropanal can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cell function .
Molecular Mechanism
At the molecular level, 2-Methyl-3-phenylpropanal exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The compound can also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function. For example, 2-Methyl-3-phenylpropanal can inhibit certain oxidoreductases, affecting the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-phenylpropanal can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light or air. Long-term studies have shown that 2-Methyl-3-phenylpropanal can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-phenylpropanal vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Methyl-3-phenylpropanal is involved in several metabolic pathways, including those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze its conversion to corresponding alcohols and acids. These metabolic pathways are crucial for maintaining cellular homeostasis and metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-phenylpropanal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Methyl-3-phenylpropanal is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-3-phenylpropanal involves the reaction of iodobenzene with 2-methyl-2-propen-1-ol in the presence of palladium acetate and triethylamine. The reaction is carried out in acetonitrile at reflux temperature under a nitrogen atmosphere. The product is then purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, 2-Methyl-3-phenylpropanal can be produced through biotransformation processes. For example, the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks, carrying a heterologous OYE gene from Kazachstania spencerorum, can convert 2-methyl cinnamaldehyde to 2-Methyl-3-phenylpropanal .
Types of Reactions:
Oxidation: 2-Methyl-3-phenylpropanal can be oxidized to form 2-Methyl-3-phenylpropanoic acid.
Reduction: It can be reduced to 2-Methyl-3-phenyl-1-propanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Grignard reagents can be used for nucleophilic addition to the aldehyde group.
Major Products Formed:
Oxidation: 2-Methyl-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-phenyl-1-propanol.
Substitution: Various alcohols and other derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-Methyl-3-phenylpropanal involves its interaction with aldehyde dehydrogenases, which catalyze its oxidation to the corresponding carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are converted to acids for further processing .
類似化合物との比較
Benzaldehyde: Similar in structure but lacks the methyl group on the propanal chain.
2-Methylpropanal: Lacks the phenyl group.
3-Phenylpropanal: Lacks the methyl group on the propanal chain.
Uniqueness: 2-Methyl-3-phenylpropanal is unique due to the presence of both a phenyl group and a methyl group on the propanal backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
2-methyl-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHYCJJLAUKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020884 | |
| Record name | 2-Methyl-3-phenylpropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-77-2 | |
| Record name | 2-Methyl-3-phenylpropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-phenylpropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylpropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methyl-3-phenylpropanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7UWG59F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















